Cas no 1017788-87-2 (2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole-based amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxy-substituted pyrazole core linked to an ethylamine side chain, offering versatility in synthetic modifications. The presence of electron-donating groups (methoxy and methyl) enhances its reactivity in nucleophilic and electrophilic transformations. This compound may serve as a key intermediate in the development of bioactive molecules, including receptor ligands or enzyme inhibitors. Its stability under standard conditions and well-defined molecular architecture make it suitable for precise chemical derivatization. Further studies are required to explore its full pharmacological or agrochemical potential.
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine structure
1017788-87-2 structure
商品名:2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
CAS番号:1017788-87-2
MF:C8H15N3O
メガワット:169.224201440811
CID:6525580
PubChem ID:55253919

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
    • 1017788-87-2
    • EN300-1237943
    • AKOS006289184
    • インチ: 1S/C8H15N3O/c1-6-7(4-5-9)8(12-3)11(2)10-6/h4-5,9H2,1-3H3
    • InChIKey: XJWSZBQUOYHACO-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C(C)=NN1C)CCN

計算された属性

  • せいみつぶんしりょう: 169.121512110g/mol
  • どういたいしつりょう: 169.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 53.1Ų

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1237943-0.05g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
0.05g
$1056.0 2023-06-08
Enamine
EN300-1237943-0.25g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
0.25g
$1156.0 2023-06-08
Enamine
EN300-1237943-2.5g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
2.5g
$2464.0 2023-06-08
Enamine
EN300-1237943-0.5g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
0.5g
$1207.0 2023-06-08
Enamine
EN300-1237943-250mg
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
250mg
$708.0 2023-10-02
Enamine
EN300-1237943-2500mg
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
2500mg
$1509.0 2023-10-02
Enamine
EN300-1237943-100mg
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
100mg
$678.0 2023-10-02
Enamine
EN300-1237943-500mg
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
500mg
$739.0 2023-10-02
Enamine
EN300-1237943-0.1g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
0.1g
$1106.0 2023-06-08
Enamine
EN300-1237943-1.0g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
1017788-87-2
1g
$1256.0 2023-06-08

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine 関連文献

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amineに関する追加情報

Comprehensive Overview of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 1017788-87-2)

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 1017788-87-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole core and amine functional group, is a subject of interest due to its potential applications in drug discovery and material science. Researchers are particularly drawn to its structural versatility, which allows for modifications to enhance bioactivity or stability.

The methoxy and dimethyl substituents on the pyrazole ring contribute to the compound's electronic properties, making it a valuable intermediate in synthetic chemistry. Its CAS No. 1017788-87-2 serves as a unique identifier, ensuring precise referencing in academic and industrial databases. The growing demand for heterocyclic compounds like this one aligns with trends in green chemistry and sustainable synthesis, as scientists seek eco-friendly routes to produce such molecules.

In recent years, the compound has been explored for its potential role in central nervous system (CNS) drug development, owing to its structural similarity to other bioactive pyrazole derivatives. Questions frequently searched in academic circles include: "What are the synthetic routes for 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine?" and "How does the methoxy group influence its pharmacokinetics?" These inquiries reflect the compound's relevance in modern medicinal chemistry.

From a technical perspective, the compound's molecular weight and logP value are critical parameters for researchers evaluating its drug-likeness. Its amine functionality also opens doors for further derivatization, a feature highly sought after in combinatorial chemistry. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are typically employed to confirm its purity and structure.

The agrochemical industry has also shown interest in CAS No. 1017788-87-2, particularly for designing novel crop protection agents. Its pyrazole scaffold is known to exhibit herbicidal and insecticidal properties in related compounds, sparking investigations into its efficacy. Environmental compatibility and low mammalian toxicity are key focus areas, aligning with global demands for safer agrochemicals.

As the scientific community continues to explore structure-activity relationships (SAR) of such compounds, computational tools like molecular docking and QSAR modeling are increasingly applied to predict its interactions with biological targets. This integration of in silico methods with traditional laboratory research exemplifies the compound's role in advancing rational drug design methodologies.

In material science, the electron-rich pyrazole system of this compound offers possibilities for developing organic semiconductors or ligands for metal-organic frameworks (MOFs). Such applications resonate with current trends in renewable energy technologies and smart materials, further broadening its industrial significance.

Quality control protocols for 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involve HPLC purity analysis and residual solvent testing, ensuring compliance with Good Manufacturing Practice (GMP) standards when used in pharmaceutical contexts. Storage recommendations generally emphasize protection from moisture and light to maintain stability.

The compound's patent landscape reveals ongoing innovation, with several applications covering its derivatives in various therapeutic areas. This intellectual property activity underscores its commercial potential while raising important questions about generic synthesis pathways and process optimization that researchers frequently investigate.

Looking ahead, 1017788-87-2 represents a compelling case study in how specialty chemicals bridge multiple scientific disciplines. Its continued study will likely yield insights applicable to precision medicine, sustainable agriculture, and advanced materials - all critical areas in addressing 21st-century challenges.

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